molecular formula C17H16FNO3S B2743534 3-(benzenesulfonyl)-1-(3-fluorobenzoyl)pyrrolidine CAS No. 1705476-57-8

3-(benzenesulfonyl)-1-(3-fluorobenzoyl)pyrrolidine

Cat. No.: B2743534
CAS No.: 1705476-57-8
M. Wt: 333.38
InChI Key: KAZUGHIJKQPOJH-UHFFFAOYSA-N
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Description

3-(benzenesulfonyl)-1-(3-fluorobenzoyl)pyrrolidine is a useful research compound. Its molecular formula is C17H16FNO3S and its molecular weight is 333.38. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structural Analysis

(3-Fluorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone and related compounds have been synthesized and structurally analyzed to explore their physicochemical properties. Through a series of substitution reactions, compounds with boric acid ester intermediates featuring benzene rings have been obtained. The confirmation of these structures utilized techniques like FTIR, NMR spectroscopy, mass spectrometry, and X-ray diffraction, complemented by density functional theory (DFT) calculations for molecular structure and conformation analysis. These studies reveal insights into the compounds' molecular electrostatic potential, frontier molecular orbitals, and physicochemical properties, enhancing the understanding of their potential applications in various scientific domains (Huang et al., 2021).

Spectroscopic Properties and Theoretical Studies

Investigations into the spectroscopic properties of related compounds have shown that molecular structure and environmental factors significantly influence their electronic absorption, excitation, and fluorescence characteristics. Experimental and theoretical studies, including quantum chemistry calculations, have provided valuable insights into these compounds' excited-state behaviors and molecular interactions in different solvents. This research offers a foundation for further exploration of these compounds in applications requiring specific spectroscopic properties (Al-Ansari, 2016).

Potential Therapeutic Applications

The search for novel P2X7 antagonists has led to the development of compounds with significant receptor occupancy and solubility, highlighting the therapeutic potential of (3-fluorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone derivatives. These compounds exhibit promising pharmacological profiles for advancing into clinical trials for mood disorders, showcasing the potential of such molecules in the development of new treatments (Chrovian et al., 2018).

Anticonvulsant Activity

The synthesis and evaluation of derivatives for their anticonvulsant activities have identified potent compounds surpassing the protective index of standard drugs. These findings suggest the potential of (3-fluorophenyl)(3-(phenylsulfonyl)pyrrolidin-1-yl)methanone derivatives as new anticonvulsant agents, opening avenues for the development of novel therapeutic options (Malik & Khan, 2014).

Optical and Fluorescent Properties

Research into the optical and fluorescent properties of related compounds has led to the discovery of materials with large Stokes' shifts and tunable quantum yields. This has implications for the development of low-cost luminescent materials and enhances the understanding of the relationship between chemical structure and optical properties, contributing to advancements in materials science (Volpi et al., 2017).

Properties

IUPAC Name

[3-(benzenesulfonyl)pyrrolidin-1-yl]-(3-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3S/c18-14-6-4-5-13(11-14)17(20)19-10-9-16(12-19)23(21,22)15-7-2-1-3-8-15/h1-8,11,16H,9-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAZUGHIJKQPOJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.